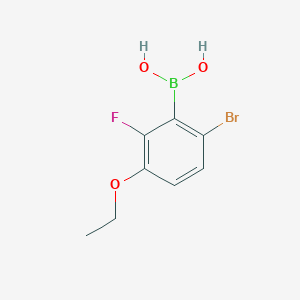

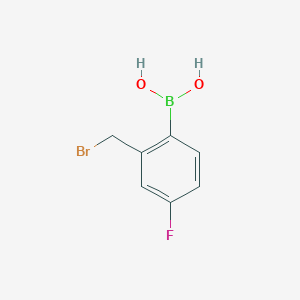

Acide (6-bromo-3-éthoxy-2-fluorophényl)boronique

Vue d'ensemble

Description

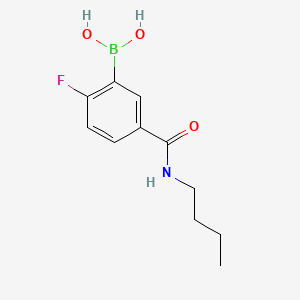

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is a specific reagent used in medicinal chemistry and drug development . It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .

Synthesis Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This compound has been used in the synthesis of bioactive compounds targeted towards disease treatment .Molecular Structure Analysis

The molecular formula of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is C8H9BBrFO3 . The InChI code is 1S/C8H9BBrFO3/c1-2-14-6-4-3-5 (10)7 (8 (6)11)9 (12)13/h3-4,12-13H,2H2,1H3 .Chemical Reactions Analysis

This compound is highly valuable in Suzuki-Miyaura cross-coupling reactions . It contributes to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Physical and Chemical Properties Analysis

The molecular weight of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is 262.87 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide (6-bromo-3-éthoxy-2-fluorophényl)boronique : est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la chimie organique, permettant la formation de liaisons carbone-carbone dans des conditions douces. L'acide boronique agit comme un partenaire nucléophile, se couplant à divers partenaires électrophile pour synthétiser des molécules complexes, souvent utilisées dans le développement de produits pharmaceutiques et de matériaux organiques.

Synthèse de composés bioactifs

Ce composé a démontré une grande utilité dans la synthèse de composés bioactifs, en particulier ceux destinés au traitement des maladies . Son rôle dans la formation de nouvelles liaisons C-C est crucial dans le développement de nouveaux agents thérapeutiques, y compris des traitements potentiels contre divers cancers.

Chimie médicinale et développement de médicaments

En chimie médicinale, l'this compound est utilisé pour développer de nouveaux médicaments . Sa capacité à participer à des réactions de couplage croisé en fait un outil précieux pour introduire une diversification fonctionnelle dans les molécules, modifiant ainsi leurs propriétés biochimiques pour améliorer l'efficacité thérapeutique.

Thérapie de capture neutronique

Les acides boroniques et leurs esters, y compris ce composé, sont considérés pour la conception de nouveaux médicaments et dispositifs d'administration de médicaments. Ils servent de porteurs de bore adaptés à la thérapie de capture neutronique, une approche de traitement ciblé du cancer .

Études de protodéboronation

Le composé est également utilisé dans les études de protodéboronation, qui est une méthode pour éliminer la partie bore des esters boroniques . Ce processus est essentiel dans les étapes finales de la synthèse de certains produits pharmaceutiques, où le groupe bore doit être remplacé par de l'hydrogène ou un autre groupe fonctionnel.

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, such as “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid”, are often used in organic synthesis and medicinal chemistry. They are frequently employed in the Suzuki-Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. The primary targets of this reaction are organic groups that can undergo oxidative addition with palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Action Environment

The action of “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction can also be affected by the solvent used, the temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid with palladium catalysts and halogenated organic compounds, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step of the reaction . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can interact with various enzymes and proteins that are involved in boron metabolism and transport within biological systems.

Molecular Mechanism

The molecular mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The boronic acid group of the compound forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid are important considerations. The compound is generally stable under standard storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may undergo degradation, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is involved in metabolic pathways related to boron metabolism. The compound may interact with enzymes and cofactors that facilitate its conversion to other boron-containing metabolites These interactions can influence metabolic flux and the levels of various metabolites within biological systems

Transport and Distribution

The transport and distribution of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution.

Propriétés

IUPAC Name |

(6-bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNQUSXPZGIAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659408 | |

| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-14-6 | |

| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)